7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a heterocyclic compound that has garnered significant attention in recent years due to its diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known for its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) have also been employed .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is advantageous due to its efficiency and the moderate yields obtained .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl and MnO2.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Used in drug design for its potential therapeutic effects.
Uniqueness: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one stands out due to its unique structural features and its broad range of applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
66066-67-9 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
7-phenyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-12-7-10(9-4-2-1-3-5-9)6-11-13-8-14-15(11)12/h1-8H,(H,13,14) |
InChI Key |
AYIPQDXLIFHGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.